![molecular formula C16H19BrN4O B2403915 5-Bromo-2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine CAS No. 2379985-78-9](/img/structure/B2403915.png)
5-Bromo-2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP is a pyrimidine derivative that has been studied extensively for its ability to modulate various biological processes.
Scientific Research Applications
5-Bromo-2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine has been shown to have potential therapeutic applications in various fields of medicine. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory properties, suggesting its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine is not fully understood, but it is believed to act on various molecular targets in the body. This compound has been shown to interact with the dopamine D2 receptor, which may contribute to its anti-Parkinsonian effects. This compound has also been found to inhibit the activity of the enzyme phosphodiesterase 10A, which plays a role in the regulation of intracellular signaling pathways. This inhibition may contribute to the anti-inflammatory and anti-cancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis by activating the p53 pathway. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which play a role in cancer cell invasion and metastasis. In the brain, this compound has been found to increase dopamine release and improve motor function in animal models of Parkinson's disease. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
5-Bromo-2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine has several advantages for lab experiments. It is readily available in high purity, making it a reliable compound for research. This compound has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, there are also limitations to working with this compound. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and pathways. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 5-Bromo-2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine. One area of interest is the development of this compound-based therapies for cancer and neurological disorders. Further research is needed to determine the optimal dosing and administration of this compound for these applications. Another area of interest is the elucidation of the molecular targets and pathways of this compound, which could lead to the development of more specific and effective therapies. Additionally, the safety and efficacy of this compound in humans need to be evaluated in clinical trials before it can be used as a therapeutic agent.
Synthesis Methods
The synthesis of 5-Bromo-2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine involves the reaction of 2-aminopyrimidine with 4-piperidinemethanol in the presence of 4-pyridinemethanol and bromine. The reaction yields this compound as a white solid with a purity of over 98%. This synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound in large quantities.
properties
IUPAC Name |
5-bromo-2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c17-15-9-19-16(20-10-15)22-12-14-3-7-21(8-4-14)11-13-1-5-18-6-2-13/h1-2,5-6,9-10,14H,3-4,7-8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBHNMTVUWURPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=C(C=N2)Br)CC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

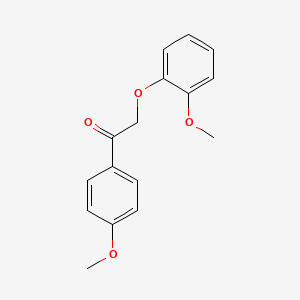
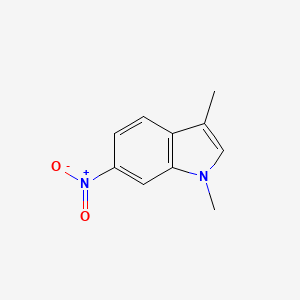
![N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide](/img/structure/B2403838.png)
![N-(3-acetylphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2403839.png)


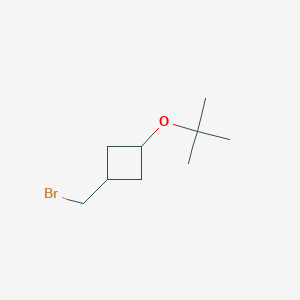
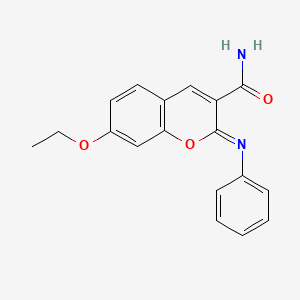
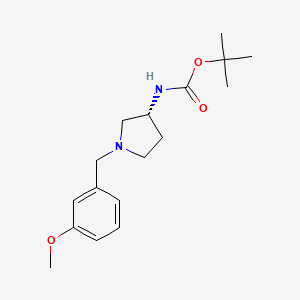

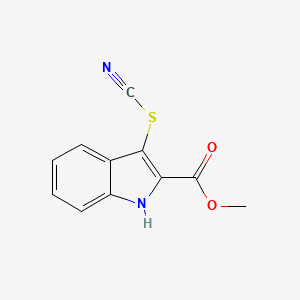


![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2403855.png)